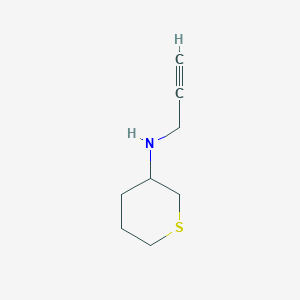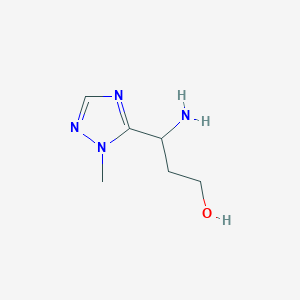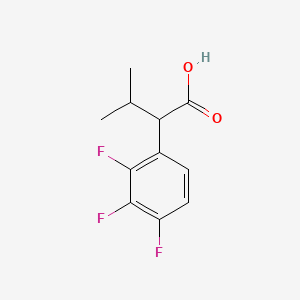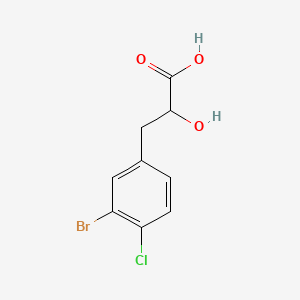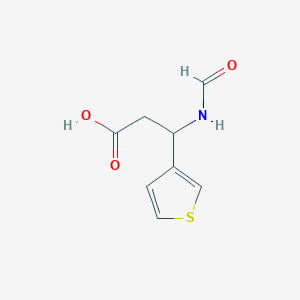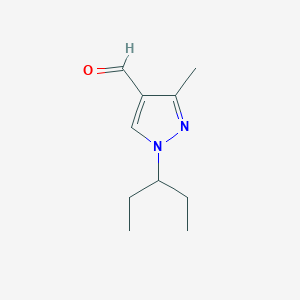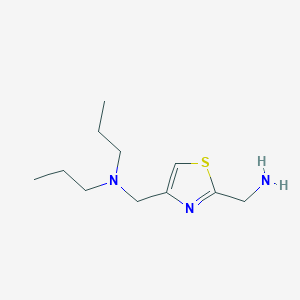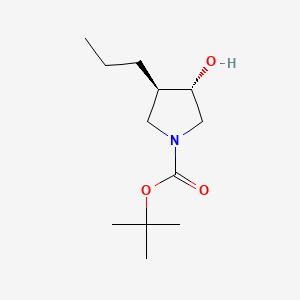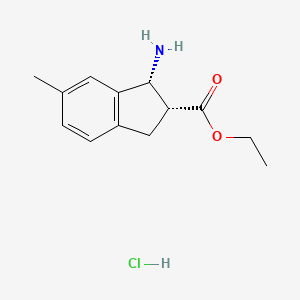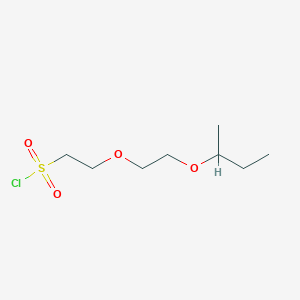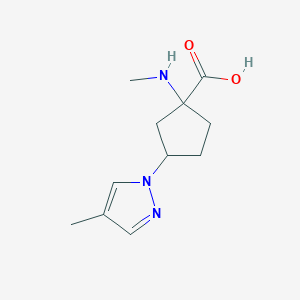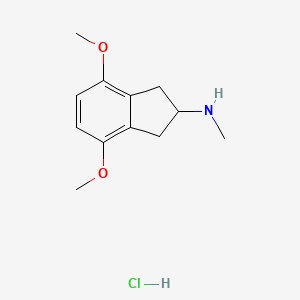
4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride is a chemical compound with a complex structure that includes an indane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride typically involves multiple steps. One common method includes the initial formation of the indane backbone, followed by the introduction of methoxy groups and the amine functionality. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride include:
- 1H-Inden-1-one, 2,3-dihydro-
- 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
- 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical properties and potential applications. This uniqueness makes it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C12H18ClNO2 |
|---|---|
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
4,7-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-13-8-6-9-10(7-8)12(15-3)5-4-11(9)14-2;/h4-5,8,13H,6-7H2,1-3H3;1H |
InChI-Schlüssel |
VGQRTHUGINFQCM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CC2=C(C=CC(=C2C1)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


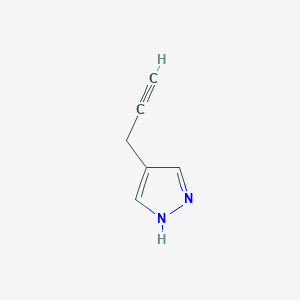
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
![2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13627431.png)
